molecular formula C12H15NO4S B1659933 1-[(Phenylsulfonyl)amino]cyclopentanecarboxylic acid CAS No. 6949-80-0

1-[(Phenylsulfonyl)amino]cyclopentanecarboxylic acid

Cat. No.: B1659933
CAS No.: 6949-80-0
M. Wt: 269.32 g/mol
InChI Key: DMFCMDXNOIVPQM-UHFFFAOYSA-N
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Description

1-[(Phenylsulfonyl)amino]cyclopentanecarboxylic acid is a chemical compound with the molecular formula C12H15NO4S. It is characterized by the presence of a phenylsulfonyl group attached to an amino group, which is further connected to a cyclopentanecarboxylic acid moiety.

Preparation Methods

The synthesis of 1-[(Phenylsulfonyl)amino]cyclopentanecarboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentanecarboxylic acid and phenylsulfonyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction.

    Procedure: The phenylsulfonyl chloride is added dropwise to a solution of cyclopentanecarboxylic acid and triethylamine in an appropriate solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours.

    Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

1-[(Phenylsulfonyl)amino]cyclopentanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The phenylsulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and nucleophiles like amines or thiols.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and sulfonamide.

Scientific Research Applications

1-[(Phenylsulfonyl)amino]cyclopentanecarboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 1-[(Phenylsulfonyl)amino]cyclopentanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group is known to enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

1-[(Phenylsulfonyl)amino]cyclopentanecarboxylic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(benzenesulfonamido)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c14-11(15)12(8-4-5-9-12)13-18(16,17)10-6-2-1-3-7-10/h1-3,6-7,13H,4-5,8-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMFCMDXNOIVPQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=O)O)NS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50281741
Record name 1-[(phenylsulfonyl)amino]cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50281741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6949-80-0
Record name NSC22853
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22853
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-[(phenylsulfonyl)amino]cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50281741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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